molecular formula C25H36O4 B1260892 cacospongionolide E

cacospongionolide E

Cat. No. B1260892
M. Wt: 400.5 g/mol
InChI Key: WBDQPITVPUAHAN-DRCQBYJMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

cacospongionolide E is a natural product found in Fasciospongia cavernosa with data available.

Scientific Research Applications

Anti-Inflammatory Properties

Cacospongionolide B, closely related to cacospongionolide E, has been identified as an inhibitor of secretory phospholipase A2 with significant anti-inflammatory properties. Studies have shown that cacospongionolide B can downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to decreased production of nitric oxide and prostaglandin E2 (PGE2). Additionally, it reduces tumor necrosis factor-α (TNF-α) levels and inhibits nuclear factor-κB (NF-κB) activation, impacting both in vitro and in vivo inflammation responses (Posadas et al., 2003).

Phospholipase A2 Inhibition

Cacospongionolide B demonstrates selective inhibition of secretory phospholipase A2 (sPLA2) versus cytosolic PLA2 (cPLA2). This activity is evident in both in vitro and in vivo settings, including reducing elevated levels of sPLA2 in rats with adjuvant arthritis and demonstrating anti-inflammatory effects in models of acute and chronic inflammation (Pastor et al., 1999).

Antimicrobial and Toxicity Studies

Cacospongionolide B has been studied for its antimicrobial activity and toxicity. This research provides insights into its potential applications in treating infections and understanding its safety profile (De Rosa et al., 1995).

Synthesis and Structural Analysis

Significant research has been conducted on the synthesis of cacospongionolide B and E. These studies are crucial for understanding the structural features required for their biological activity, particularly regarding phospholipase A2 inhibition. The total synthesis of these compounds offers insights into their potential therapeutic applications (Cheung et al., 2004).

Apoptosis in Cancer Cells

Studies have shown that compounds like cacospongionolide can induce apoptosis in human carcinoma cell lines. This suggests potential applications in cancer treatment, where inducing programmed cell death in malignant cells could be a therapeutic strategy (De Stefano et al., 2012).

properties

Product Name

cacospongionolide E

Molecular Formula

C25H36O4

Molecular Weight

400.5 g/mol

IUPAC Name

(2R)-3-[(2R)-5-[2-[(1S,2S,4aR,8aR)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-3,6-dihydro-2H-pyran-2-yl]-2-hydroxy-2H-furan-5-one

InChI

InChI=1S/C25H36O4/c1-16-6-5-7-21-24(16,3)12-10-17(2)25(21,4)13-11-18-8-9-20(28-15-18)19-14-22(26)29-23(19)27/h6,8,14,17,20-21,23,27H,5,7,9-13,15H2,1-4H3/t17-,20+,21-,23+,24-,25-/m0/s1

InChI Key

WBDQPITVPUAHAN-DRCQBYJMSA-N

Isomeric SMILES

C[C@H]1CC[C@@]2([C@@H]([C@@]1(C)CCC3=CC[C@@H](OC3)C4=CC(=O)O[C@H]4O)CCC=C2C)C

Canonical SMILES

CC1CCC2(C(C1(C)CCC3=CCC(OC3)C4=CC(=O)OC4O)CCC=C2C)C

synonyms

cacospongionolide E

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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